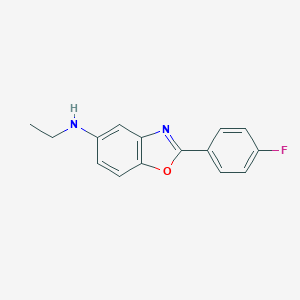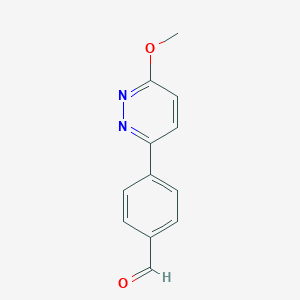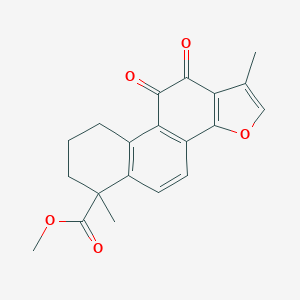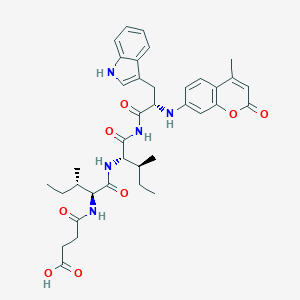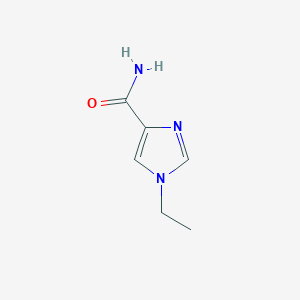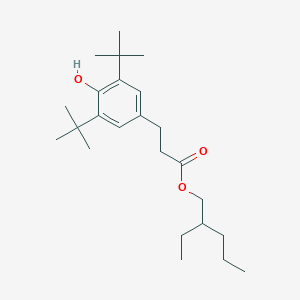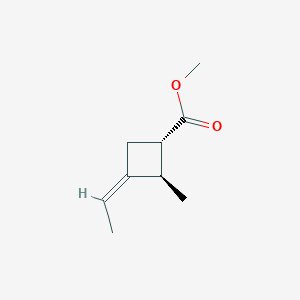
methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate is a chemical compound that is used in scientific research for various purposes. It is a cyclobutane derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate is not well understood. However, it is believed to act as a nucleophile in some reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate. However, it has been reported to have some antimicrobial activity.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate has some advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively easy to synthesize. Additionally, it can be used as a chiral auxiliary in the synthesis of other chiral compounds. However, one of the limitations is that there is limited information available on its mechanism of action and biochemical and physiological effects.
Orientations Futures
There are several future directions for research on methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate. One direction is to investigate its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential as a starting material for the synthesis of other compounds. Additionally, it may be useful to investigate its potential as a ligand in the synthesis of metal complexes.
Méthodes De Synthèse
Methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate can be synthesized using different methods. One of the most common methods is the condensation reaction between ethyl acetoacetate and cyclobutanone in the presence of sodium ethoxide. Another method involves the reaction between ethyl acetoacetate and cyclobutanone in the presence of a strong base such as potassium tert-butoxide.
Applications De Recherche Scientifique
Methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate has been used in scientific research for various purposes. It has been used as a starting material for the synthesis of other compounds. It has also been used as a ligand in the synthesis of metal complexes. Additionally, it has been used as a chiral auxiliary in the synthesis of other chiral compounds.
Propriétés
Numéro CAS |
134111-63-0 |
|---|---|
Nom du produit |
methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-4-7-5-8(6(7)2)9(10)11-3/h4,6,8H,5H2,1-3H3/b7-4-/t6-,8-/m0/s1 |
Clé InChI |
IOGWLUFQXATQDM-QFKPWTNMSA-N |
SMILES isomérique |
C/C=C\1/C[C@@H]([C@H]1C)C(=O)OC |
SMILES |
CC=C1CC(C1C)C(=O)OC |
SMILES canonique |
CC=C1CC(C1C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)
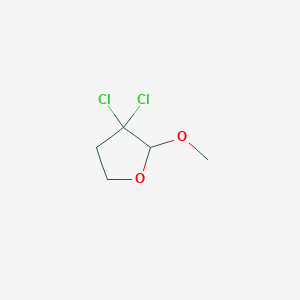
![2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide](/img/structure/B145206.png)
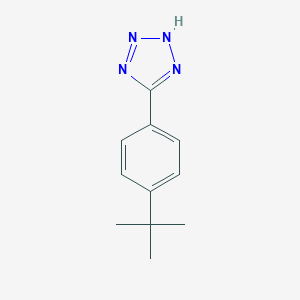
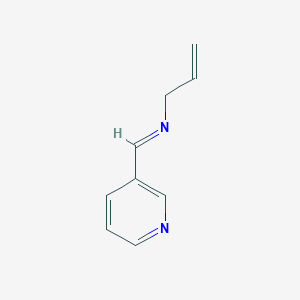
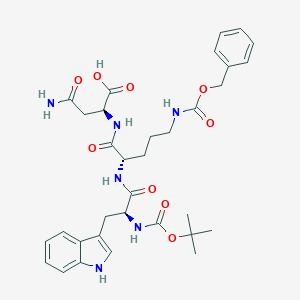
![4-Chloro-7-methylbenzo[d]thiazol-2-amine](/img/structure/B145216.png)
